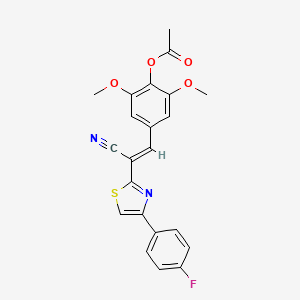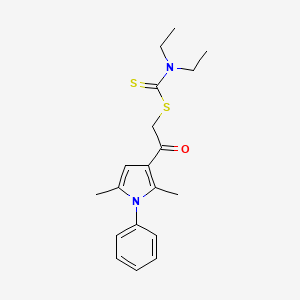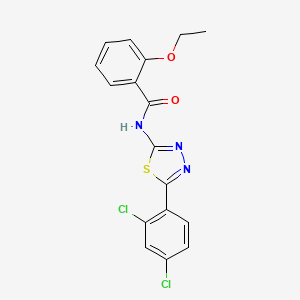
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The 2,4-dichlorophenyl group is a type of aromatic ring with two chlorine substituents . The ethoxy group (-OCH2CH3) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would contribute to the compound’s planarity, while the dichlorophenyl and ethoxybenzamide groups could influence its overall polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the thiadiazole ring might undergo reactions typical of heterocycles, while the chlorine atoms on the dichlorophenyl group could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and ethoxybenzamide groups could affect its solubility, while the thiadiazole ring could influence its stability .科学的研究の応用
Synthesis Methodologies
Research has demonstrated novel synthetic approaches for derivatives of 1,3,4-thiadiazol compounds, highlighting efficient and convenient methods. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved through carbodiimide condensation catalysis, indicating a straightforward method for obtaining these compounds, which are confirmed by various analytical techniques (Yu et al., 2014).
Antimicrobial Activities
Several studies have reported on the antimicrobial potential of 1,3,4-thiadiazol derivatives. The synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring showed promising results against bacterial and fungal infections, suggesting these derivatives could be valuable in therapeutic interventions for microbial diseases (Desai et al., 2013).
Anticonvulsant Properties
Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors has uncovered significant anticonvulsant activity in synthesized compounds. This work has implications for developing new therapeutic agents for treating convulsions, with some compounds displaying considerable anticonvulsant activity in tests and not impairing learning and memory, indicating potential for clinical application (Faizi et al., 2017).
Pharmaceutical Formulations and Quality Control
Efforts have also been made towards developing quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives. This research focuses on identifying, determining impurities, and quantitatively determining specific substances, paving the way for the standardization and potential clinical use of these compounds (Sych et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-24-14-6-4-3-5-12(14)15(23)20-17-22-21-16(25-17)11-8-7-10(18)9-13(11)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVJCBCSZLFNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
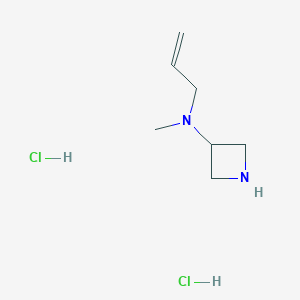
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
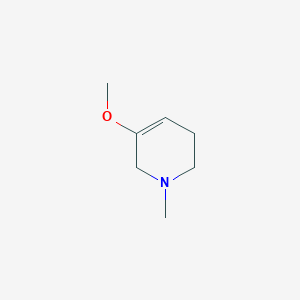
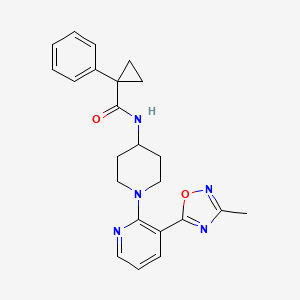
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
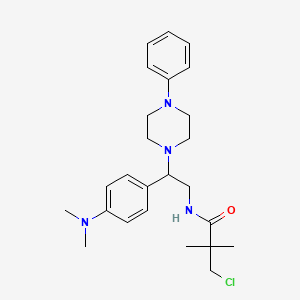
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
